molecular formula C12H21N B13759435 Diallylcyclohexylamine CAS No. 54391-01-4

Diallylcyclohexylamine

Cat. No.: B13759435
CAS No.: 54391-01-4
M. Wt: 179.30 g/mol
InChI Key: OQPJPTHRWIALLQ-UHFFFAOYSA-N
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Description

N,N-Diallylcyclohexylamine is an organic compound with the chemical formula C14H25N It belongs to the class of aliphatic amines and is characterized by the presence of two allyl groups attached to the nitrogen atom of a cyclohexylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallylcyclohexylamine can be synthesized through the alkylation of cyclohexylamine with allyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + 2 \text{Allyl Halide} \rightarrow \text{N,N-Diallylcyclohexylamine} + 2 \text{Halide Salt} ]

Industrial Production Methods: Industrial production of N,N-Diallylcyclohexylamine may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: N,N-Diallylcyclohexylamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N,N-Diallylcyclohexylamine N-oxide.

    Reduction: N-Allylcyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the reagents used.

Scientific Research Applications

N,N-Diallylcyclohexylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Diallylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The allyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analog without the allyl groups, used as a corrosion inhibitor and in the synthesis of other chemicals.

    N,N-Dimethylcyclohexylamine: Similar in structure but with methyl groups instead of allyl groups, used in the production of polyurethane foams.

Uniqueness: N,N-Diallylcyclohexylamine is unique due to the presence of the allyl groups, which confer distinct reactivity and potential for polymerization. This makes it valuable in applications where such reactivity is desired, such as in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPJPTHRWIALLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068950
Record name Cyclohexanamine, N,N-di-2-propenyl-
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Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54391-01-4
Record name N,N-Di-2-propen-1-ylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54391-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanamine, N,N-di-2-propen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054391014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, N,N-di-2-propen-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanamine, N,N-di-2-propenyl-
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Record name N,N-diallylcyclohexylamine
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